An In-depth Technical Guide to the Synthesis of 1-Benzosuberone from Phenylbutyric Acid
An In-depth Technical Guide to the Synthesis of 1-Benzosuberone from Phenylbutyric Acid
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-benzosuberone, a key intermediate in the development of various pharmaceuticals, from 4-phenylbutyric acid.[1][2] The core of this transformation is the intramolecular Friedel-Crafts acylation, a robust and widely utilized method for the formation of cyclic ketones. This document details the underlying reaction mechanism, provides specific experimental protocols, and presents quantitative data on reaction yields under various catalytic conditions. Spectroscopic data for the characterization of 1-benzosuberone are also summarized. Visual diagrams of the synthesis pathway and a general experimental workflow are included to facilitate understanding for researchers, scientists, and professionals in drug development.
Introduction
1-Benzosuberone (6,7,8,9-tetrahydro-5H-benzo[3]annulen-5-one) is a bicyclic aromatic ketone.[4] Its seven-membered ring fused to a benzene (B151609) ring forms a core scaffold in a variety of biologically active molecules, including compounds with anti-inflammatory, CNS-stimulant, and anti-tumor activities.[2] A primary and efficient method for synthesizing this key structure is through the intramolecular cyclization of 4-phenylbutyric acid.[5]
This reaction is a classic example of an intramolecular Friedel-Crafts acylation, where the carboxylic acid moiety acylates the aromatic ring to form the seven-membered cyclic ketone.[3] The direct dehydrative cyclization of 4-phenylbutyric acid is an environmentally favorable process as it formally produces only water as a byproduct. Various acidic catalysts can be employed to facilitate this reaction, with common choices including polyphosphoric acid (PPA), methanesulfonic acid (MSA), and Eaton's reagent.[3][5]
Reaction Mechanism and Pathway
The synthesis proceeds via an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). The strong acid catalyst protonates the carboxylic acid of 4-phenylbutyric acid, which then loses water to form a highly electrophilic acylium ion. The adjacent phenyl ring then acts as a nucleophile, attacking the acylium ion. A final deprotonation step re-establishes the aromaticity of the ring, yielding the 1-benzosuberone product. The formation of the seven-membered ring is a key step in this process.[3]
Caption: Synthesis pathway from 4-phenylbutyric acid to 1-benzosuberone.
Experimental Protocols
Detailed methodologies for the cyclization of 4-phenylbutyric acid are presented below. The choice of catalyst can influence reaction conditions, yield, and ease of workup.
Method A: Cyclization using Eaton's Reagent (Phosphorus Pentoxide in Methanesulfonic Acid)
This method is highly effective for facilitating intramolecular Friedel-Crafts annulation.[5]
Materials:
-
4-Phenylbutyric acid
-
Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-phenylbutyric acid (1.0 eq) in a suitable solvent like dichloromethane, add Eaton's reagent (typically 10-20 eq by volume) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[5]
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash chromatography on silica gel to afford pure 1-benzosuberone.[5]
Method B: Cyclization using Methanesulfonic Acid (MSA)
Methanesulfonic acid is a strong, non-oxidizing acid that is easier to handle than polyphosphoric acid. It serves as both the catalyst and the solvent.[6]
Materials:
-
4-Phenylbutyric acid
-
Methanesulfonic acid (MSA)
-
Ice water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Add 4-phenylbutyric acid (1.0 eq) to an excess of methanesulfonic acid (e.g., 10 mL per gram of starting material) in a round-bottom flask equipped with a stir bar.
-
Heat the mixture with stirring in a water bath at 85-95 °C for approximately 30 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Filter the drying agent and remove the solvent in vacuo to yield the crude 1-benzosuberone.[6]
-
Further purification can be achieved via vacuum distillation or column chromatography.
Quantitative Data
The efficiency of the synthesis is highly dependent on the chosen catalyst and reaction conditions. The table below summarizes reported yields for the cyclization of phenylbutyric acid and its derivatives.
| Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 4-Phenylbutyric acid | Methanesulfonic acid (MSA) | 85-95 °C, 30 min | 23-80% | [6] |
| 5-(2′,3′-Dimethoxyphenyl)pentanoic acid | Eaton's Reagent | RT, 12 h | 74% | [5] |
| 4-Phenylbutyric acid | Bi(OTf)₃ (10 mol%) | 1,2-dichloroethane, 80 °C, 1 h | 98% | |
| 4-Phenylbutyric acid | Ga(OTf)₃ (10 mol%) | 1,2-dichloroethane, 80 °C, 1 h | 96% | |
| 4-Phenylbutyric acid | In(OTf)₃ (10 mol%) | 1,2-dichloroethane, 80 °C, 1 h | 95% |
Product Characterization
The identity and purity of the synthesized 1-benzosuberone can be confirmed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for 1-Benzosuberone
| Technique | Data | Reference |
| Molecular Formula | C₁₁H₁₂O | [4][7] |
| Molecular Weight | 160.21 g/mol | [4][7] |
| Appearance | Clear, light yellow liquid | [1] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.71 (d), 7.39 (t), 7.27 (t), 7.17 (d), 2.89 (t), 2.70 (t), 1.84 (m), 1.77 (m) | [8] |
| IR Spectrum (cm⁻¹) | Key peaks indicative of a carbonyl group (C=O) and aromatic C-H bonds. | [9] |
| Mass Spectrum (EI) | m/z: 160 (M+), 132, 131, 117, 115, 104, 91 | [7] |
General Experimental Workflow
The overall process from starting material to purified product follows a standardized workflow in a synthetic chemistry laboratory.
Caption: General experimental workflow for 1-benzosuberone synthesis.
Conclusion
The synthesis of 1-benzosuberone from 4-phenylbutyric acid via intramolecular Friedel-Crafts acylation is a well-established and efficient transformation. The choice of a strong acid catalyst, such as Eaton's reagent, methanesulfonic acid, or various metal triflates, allows for high yields of the desired cyclic ketone. The procedures outlined in this guide provide a solid foundation for researchers to produce this valuable intermediate for applications in medicinal chemistry and drug development. Careful execution of the experimental protocol and purification steps is crucial for obtaining a high-purity final product.
References
- 1. Page loading... [guidechem.com]
- 2. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzosuberone | C11H12O | CID 70003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Benzosuberone [webbook.nist.gov]
- 8. 1-Benzosuberone(826-73-3) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Benzosuberone(826-73-3) IR Spectrum [m.chemicalbook.com]
